(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Overview
Description
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
- Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612
- Recent advances in the synthesis of bis(pyrazolyl)methanes and their … (2021). Research on Chemical Intermediates, 47(10), 6477-6494
- Synthesis, antileishmanial, antimalarial evaluation and molecular … (2024). BMC Chemistry, 18(1), 1-14
- Synthesis and Properties of 5-Methyl-4-nitro-1H-pyrazol-3 … (2017). Chinese Journal of Energetic Materials, 25(3), 209-214
- A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1-13
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The subsequent step involves the reaction of the nitrated pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production methods for (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution: The acetic acid moiety can participate in esterification reactions with alcohols in the presence of acid catalysts.
Hydrolysis: The ester derivatives of this compound can be hydrolyzed back to the parent acid using aqueous base or acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Alcohols, acid catalysts (e.g., sulfuric acid).
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 5-methyl-3-amino-1H-pyrazol-1-yl)acetic acid.
Esterification: Various esters of this compound.
Hydrolysis: This compound.
Scientific Research Applications
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-nitro-1H-pyrazol-1-yl)acetic acid: Similar structure but lacks the methyl group at the 5-position.
5-methyl-1H-pyrazol-1-yl)acetic acid: Similar structure but lacks the nitro group at the 3-position.
5-methyl-3-amino-1H-pyrazol-1-yl)acetic acid: Similar structure but has an amino group instead of a nitro group at the 3-position.
Uniqueness
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both a nitro group and a methyl group on the pyrazole ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile that can be exploited for various applications .
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-4-2-5(9(12)13)7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYOSHLKRWXEKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361199 | |
Record name | (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344912-39-6 | |
Record name | (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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